2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrrolo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves multiple steps, each requiring specific reagents and conditions. One common method involves the cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach includes the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Chemical Reactions Analysis
2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like sodium hypochlorite and manganese dioxide, as well as reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound’s ability to inhibit cyclin-dependent kinase 2 (CDK2) makes it a promising candidate for cancer treatment . Additionally, its unique structure allows for the exploration of new drug design and development strategies .
Mechanism of Action
The mechanism of action of 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether stands out due to its unique combination of pyrrolo, triazolo, and pyrimidine rings. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have also been studied for their CDK2 inhibitory activities . the specific structural features of this compound provide it with distinct advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-(2-methoxyphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O/c1-14-9-11-17(12-10-14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-7-5-6-8-19(18)29-4/h5-13H,1-4H3 |
InChI Key |
VCDBWUXFXQNDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5OC)C)C |
Origin of Product |
United States |
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